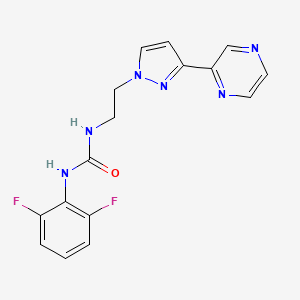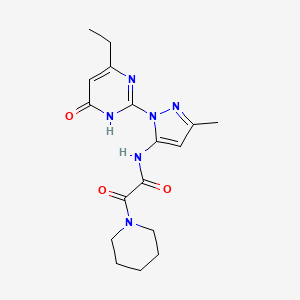
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-difluorophenyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that is commonly referred to as DFP-10825. It is a potent and selective inhibitor of the protein kinase CK2, which has been implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis. The purpose of
Scientific Research Applications
Synthesis and Potential Antimicrobial Applications
1-(2,6-Difluorophenyl)-3-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea, due to its structural complexity, is likely to be involved in the synthesis of novel compounds with potential antimicrobial properties. A study by Holla et al. (2006) demonstrates the synthesis of pyrazolo[3,4-d]pyrimidine derivatives showing antimicrobial activity, illustrating how derivatives of similar complex molecules can be utilized in developing antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Anticancer Potential
The structure of 1-(2,6-Difluorophenyl)-3-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea suggests its potential utility in synthesizing compounds with anticancer properties. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives that exhibited significant anticancer activity, highlighting the anticancer potential of complex urea derivatives (Hafez, El-Gazzar, & Al-Hussain, 2016).
Gelation and Material Science Applications
The chemical structure similar to 1-(2,6-Difluorophenyl)-3-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has been investigated for applications in material science, such as hydrogel formation, which is crucial for biomedical applications. Lloyd and Steed (2011) explored the anion tuning of gelation properties in low molecular weight hydrogelators, indicating the relevance of urea derivatives in creating tunable materials for various applications (Lloyd & Steed, 2011).
Inhibitors in Biochemical Pathways
Compounds structurally related to 1-(2,6-Difluorophenyl)-3-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea have been studied for their inhibitory effects on biochemical pathways. Getlik et al. (2012) designed and evaluated N-pyrazole, N'-thiazole urea inhibitors of the MAP kinase p38α, illustrating the potential of such compounds in therapeutic applications targeting specific biochemical pathways (Getlik, Grütter, Simard, Nguyen, Robubi, Aust, van Otterlo, & Rauh, 2012).
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c17-11-2-1-3-12(18)15(11)22-16(25)21-7-9-24-8-4-13(23-24)14-10-19-5-6-20-14/h1-6,8,10H,7,9H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSFONEQNQICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Nitro-2-[5-(5-nitro-1,3-dioxoisoindol-2-yl)pentyl]isoindole-1,3-dione](/img/structure/B2817791.png)


![2-ethoxy-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2817795.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-nitrobenzamide](/img/structure/B2817796.png)
![8-(2-((2,4-dimethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817798.png)
![N-[(4-methoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2817801.png)


![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2817806.png)
![ethyl 4-oxo-5-(2-oxo-2H-chromene-3-carboxamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2817808.png)

![3-(2,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)